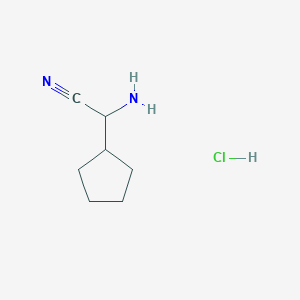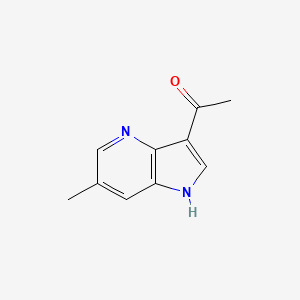
1-Ethyl-4-methylpyrrolidin-3-one
Übersicht
Beschreibung
1-Ethyl-4-methylpyrrolidin-3-one (EMPN) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is used in the synthesis of various compounds. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
1-Ethyl-4-methylpyrrolidin-3-one and its derivatives have been a focal point in chemical synthesis, showcasing their versatile applications in various scientific domains. For instance, Cvetković et al. (2019) successfully synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, using microwave irradiation. This method not only improved the yields significantly but also revealed the promising antifungal activities of these compounds, particularly against a broad spectrum of test fungi. The study further delved into the structure-activity relationship (SAR) of these molecules through density functional theory (DFT) calculations, highlighting the potential of these derivatives as novel fungicides (Cvetković et al., 2019).
Furthermore, Krivoshein et al. (2017) explored the stereospecific structural differences of racemic and enantiopure forms of 3-Ethyl-3-phenylpyrrolidin-2-one, an experimental anticonvulsant. Their study emphasized the pharmaceutical significance of these compounds, highlighting how the structural differences in the crystalline state could influence melting points, solubility, and bioavailability, crucial factors for clinical development (Krivoshein et al., 2017).
Eigenschaften
IUPAC Name |
1-ethyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-6(2)7(9)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLKHSCIRQOABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)




![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)




